Cas no 2009-84-9 (2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-)
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-
- 2-(6-chlorohexoxy)oxane
- 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
- 1-(2-tetrahydropyranyloxy)-6-chloro-hexane
- 1-chloro-6-(tetrahydro-2-pyranyloxy)hexane
- 2-(6-chlorohexyloxy)tetrahydropyran
- 2-<(6-chlorohexyl)oxy>oxacyclohexane
- 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro
- 6-chloro-1-(tetrahydropyran-2-yl-oxy)-n-hexane
- Cl(CH2)6OTHP
- 6-(Tetrahydropyranyloxy)hexyl chloride
- 6-Chloro-1-hexyl 2-tetrahydropyranyl ether
- NSC 314555
- 2-(6-chloro-1-hexyloxy)tetrahydropyrane
- 2009-84-9
- 2-[(6-CHLOROHEXYL)OXY]OXANE
- J-013008
- SCHEMBL738953
- 2-(6-chloro-hexyloxy)tetrahydropyran
- 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran&
- 2-(6-chlorohexyloxy)tetrahydropyrane
- 2-[(6-Chlorohexyl)oxy]tetrahydro-2H-pyran #
- 2-(6-Chloro-hexyloxy)-tetrahydropyran
- AKOS015912548
- NSC314555
- 2-(6-chlorohexoxy)tetrahydropyran
- 2H-Pyran, 2-[(6-chlorohexyl)oxy]tetrahydro-
- NSC-314555
- F71616
- DTXSID60317323
- 2-(6-Chloro-hexyloxy)-tetrahydro-pyran
- 2-((6-Chlorohexyl)oxy)tetrahydro-2H-pyran
- 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, 95%
-
- MDL: MFCD01863614
- Inchi: 1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2
- InChI Key: XOLOZSPDGPUSFV-UHFFFAOYSA-N
- SMILES: ClCCCCCCOC1CCCCO1
Computed Properties
- Exact Mass: 220.12300
- Monoisotopic Mass: 220.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.03 g/mL at 25 °C(lit.)
- Boiling Point: 133-135 °C/10 mmHg(lit.)
- Flash Point: 97.3±21.7 ºC,
- Refractive Index: n20/D 1.462(lit.)
- Solubility: Very slightly soluble (0.75 g/l) (25 º C),
- PSA: 18.46000
- LogP: 3.32880
- Solubility: Not determined
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497185-25ML |
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- |
2009-84-9 | 95% | 25ML |
¥1829.05 | 2022-02-24 | |
| Chemenu | CM182508-5g |
2-((6-chlorohexyl)oxy)tetrahydro-2H-pyran |
2009-84-9 | 97% | 5g |
$71 | 2023-02-18 | |
| Chemenu | CM182508-25g |
2-((6-chlorohexyl)oxy)tetrahydro-2H-pyran |
2009-84-9 | 97% | 25g |
$232 | 2023-02-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-225086-25 ml |
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, |
2009-84-9 | 25 ml |
¥1354.00 | 2023-09-05 | ||
| Ambeed | A248665-1g |
2-((6-Chlorohexyl)oxy)tetrahydro-2H-pyran |
2009-84-9 | 95% | 1g |
$9.0 | 2025-03-04 | |
| Ambeed | A248665-5g |
2-((6-Chlorohexyl)oxy)tetrahydro-2H-pyran |
2009-84-9 | 95% | 5g |
$29.0 | 2025-03-04 | |
| Ambeed | A248665-25g |
2-((6-Chlorohexyl)oxy)tetrahydro-2H-pyran |
2009-84-9 | 95% | 25g |
$95.0 | 2025-03-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192645A-5g |
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- |
2009-84-9 | 0.95 | 5g |
¥257.4 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192645A-25g |
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- |
2009-84-9 | 0.95 | 25g |
¥898.2 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192645A-1g |
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- |
2009-84-9 | 0.95 | 1g |
¥91.8 | 2024-07-24 |
2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- Related Literature
-
Tucker M. McFarlane,Bogdan Zdyrko,Yuriy Bandera,Deanna Worley,Oleksandr Klep,Marek Jur?a,Chip Tonkin,Stephen H. Foulger,Jarmila Vil?áková,Petr Sáha,Ji?í Pfleger J. Mater. Chem. C 2018 6 2533
Additional information on 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-
Recent Advances in the Study of 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- (CAS: 2009-84-9) in Chemical Biology and Pharmaceutical Research
The compound 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- (CAS: 2009-84-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- as a key intermediate in the synthesis of bioactive molecules. Its chlorohexyl side chain provides a reactive site for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have successfully utilized this compound in the development of novel inhibitors targeting specific enzymes involved in inflammatory pathways, demonstrating its potential in treating chronic inflammatory diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the compound's mechanism of action at the molecular level. Using X-ray crystallography and molecular docking simulations, they revealed that 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- interacts with the active site of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This interaction suggests its potential as a lead compound for developing new COX-2 inhibitors with improved selectivity and reduced side effects compared to existing drugs.
Pharmacokinetic studies have also shed light on the compound's metabolic stability and bioavailability. Research conducted at several academic institutions has demonstrated that 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- exhibits favorable absorption characteristics in animal models, with a half-life that supports once-daily dosing in potential therapeutic applications. These findings are particularly promising for its development as an oral medication.
Recent toxicological evaluations have addressed safety concerns associated with 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-. Comprehensive in vitro and in vivo studies have shown that the compound has an acceptable safety profile at therapeutic doses, with no significant genotoxicity or organ toxicity observed in preclinical models. These results support further investigation of this compound in clinical trials.
The pharmaceutical industry has shown growing interest in 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-, with several companies filing patents for its derivatives and synthetic methods. This commercial activity reflects the compound's potential as a platform for developing new classes of therapeutic agents targeting various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.
Looking forward, researchers are exploring the compound's applications in targeted drug delivery systems. Its chemical structure allows for conjugation with various targeting moieties, potentially enabling the development of more precise and effective therapies. Current investigations focus on its use in antibody-drug conjugates and nanoparticle-based delivery systems, which could revolutionize treatment paradigms for difficult-to-treat diseases.
In conclusion, 2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro- (CAS: 2009-84-9) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. The accumulating body of research supports its continued investigation as both a pharmacological tool and a potential therapeutic agent. Future studies should focus on optimizing its structure-activity relationships and advancing promising derivatives through clinical development pipelines.
2009-84-9 (2H-Pyran,2-[(6-chlorohexyl)oxy]tetrahydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)